

An In-depth Technical Guide to Erythrulose: Chemical Structure and Properties

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Compound of Interest

Compound Name: Erythrulose

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Introduction

Erythrulose is a natural ketotetrose sugar that has garnered significant interest in the cosmetic and dermatological fields, primarily for its application as a self-tanning agent.[1][2] Unlike its more common counterpart, dihydroxyacetone (DHA), **erythrulose** is reported to produce a more gradual, longer-lasting, and natural-looking tan.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, analysis, and mechanism of action of **erythrulose**, with a focus on data and methodologies relevant to researchers and formulation scientists.

Chemical Structure and Nomenclature

Erythrulose, a tetrose carbohydrate, possesses a ketone functional group, classifying it as a ketose.[1] It exists as two enantiomers, D-**Erythrulose** and L-**Erythrulose**, with the D-isomer being the most common.[1]

Systematic IUPAC Name: (3R)-1,3,4-Trihydroxybutan-2-one (for D-**Erythrulose**)[1]

Common Names: **Erythrulose**, D-**Erythrulose**, Glycerotetrulose[1][3]

Chemical Formula: C₄H₈O₄[1]

Molar Mass: 120.104 g/mol [1][3]

Figure 1: Chemical Structure of D-Erythrulose

Physicochemical Properties

A summary of the key physicochemical properties of **erythrulose** is presented in the table below. These properties are crucial for formulation development, stability testing, and analytical method development.

Property	Value	References
Appearance	Clear, colorless to pale yellowish, highly viscous liquid or syrup	[1][3][4]
Solubility	Soluble in water and alcohol solvents. Insoluble in oil.	[3][5]
Boiling Point	144.07 °C (rough estimate)	[6]
pKa	12.00 ± 0.20 (Predicted)	[6]
Density	1.39 - 1.420 g/cm ³	[5][6]
Stability	Stable at a pH range of 2.0-5.0. Unstable at pH > 5.5. Avoid temperatures above 40°C for prolonged periods.	[4]

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and quantification of **erythrulose**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While complete, assigned experimental spectra are not readily available in the public domain, predicted ¹H and ¹³C NMR data provide valuable information for structural confirmation.

Table 2: Predicted ¹H NMR Chemical Shifts for **Erythrulose** (D₂O)

Proton	Chemical Shift (ppm)	Multiplicity
H1, H1'	~4.5	s
H3	~4.3	t
H4, H4'	~3.7	d

Table 3: Predicted ^{13}C NMR Chemical Shifts for **Erythrulose** (D_2O)

Carbon	Chemical Shift (ppm)
C1	~65
C2	~210
C3	~72
C4	~63

Infrared (IR) Spectroscopy

The IR spectrum of **erythrulose** is characterized by the presence of hydroxyl and carbonyl functional groups.

Table 4: Characteristic IR Absorption Bands for **Erythrulose**

Wavenumber (cm^{-1})	Functional Group	Vibrational Mode
3600-3200 (broad)	O-H	Stretching
2950-2850	C-H	Stretching
~1725	C=O	Stretching
1300-1000	C-O	Stretching

UV-Vis Spectroscopy

Erythrulose exhibits a characteristic absorption maximum in the ultraviolet region, which is useful for its quantification.

Table 5: UV-Vis Absorption Data for **Erythrulose**

Solvent	λ_{max} (nm)
Water	~277

Experimental Protocols

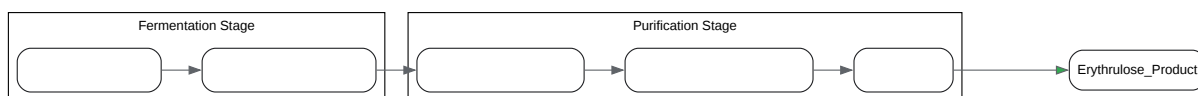
Synthesis of Erythrulose

Erythrulose can be synthesized through both biotechnological and chemical methods.

1. Fermentation by Gluconobacter

A common industrial method for producing **erythrulose** is through the aerobic fermentation of meso-erythritol by strains of Gluconobacter bacteria.[1][4]

Experimental Workflow: Fermentative Production of **Erythrulose**



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Figure 2: General workflow for the fermentative production and purification of **erythrulose**.

2. Aldol Condensation

A chemical synthesis route involves the aldol condensation of dihydroxyacetone (DHA) and formaldehyde.[6]

Detailed Methodology: Aldol Condensation Synthesis

- **Reaction Setup:** In a glass reactor equipped with a magnetic stirrer and a reflux condenser, add a 7.5 M formaldehyde solution (1.35 mL), dihydroxyacetone (45 mg, 0.5 mmol), and purified water (100 mL).^[6]
- **Catalyst Addition:** Introduce a zeolite-like imidazolate frame (ZIF) catalyst, such as ZIF-8 (35 mg), to the reaction mixture. The pH of the solution should be in the range of 7.54–8.71.^[6]
- **Reaction Conditions:** Heat the mixture to a temperature not exceeding 80 °C (e.g., 65 °C) with vigorous stirring (e.g., 1000 rpm) for a duration of 0.5 to 5 hours.^[6]
- **Work-up and Analysis:** After the reaction, the catalyst can be removed by filtration. The reaction products, including **erythrulose**, can be analyzed by High-Performance Liquid Chromatography (HPLC).^[6]

Analysis by High-Performance Liquid Chromatography (HPLC)

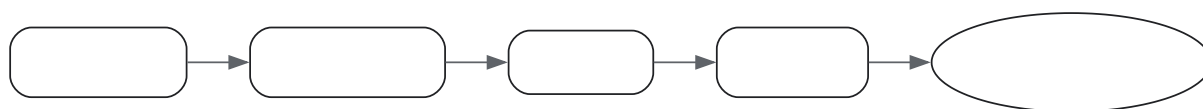
HPLC is a standard method for the quantification of **erythrulose** in various matrices.

Detailed Methodology: HPLC Analysis of **Erythrulose** in a Cosmetic Cream

- **Sample Preparation:**
 - Accurately weigh approximately 1 gram of the cosmetic cream into a 50 mL volumetric flask.
 - Add a suitable extraction solvent, such as a mixture of acetonitrile and water (e.g., 90:10 v/v), to the flask.
 - Sonicate the mixture for 15-20 minutes to ensure complete extraction of **erythrulose**.
 - Allow the mixture to cool to room temperature and then dilute to the mark with the extraction solvent.
 - Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
- **Chromatographic Conditions:**

- Column: Lichrospher 5-NH₂ (250 mm x 4.6 mm) or equivalent amino-propyl column.
- Mobile Phase: Acetonitrile:Water (90:10, v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10-20 µL.
- Detection: UV detector at 277 nm.

Experimental Workflow: HPLC Analysis of **Erythrulose** in Cosmetics



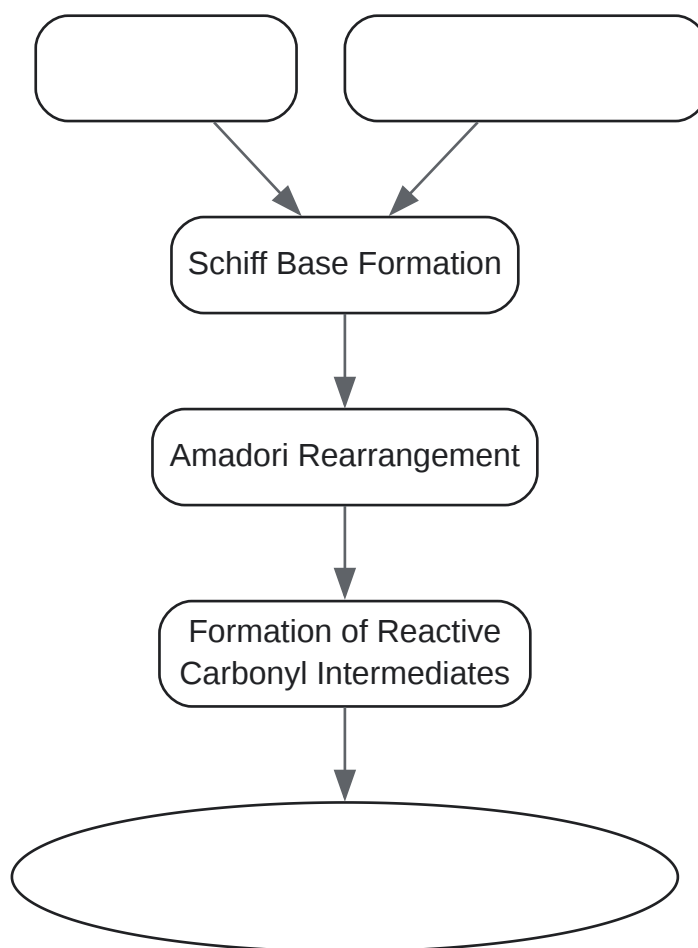
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Figure 3: Workflow for the HPLC analysis of **erythrulose** in a cosmetic formulation.

Mechanism of Action: The Maillard Reaction

The self-tanning effect of **erythrulose** is attributed to the Maillard reaction, a non-enzymatic browning reaction that occurs between the ketone group of **erythrulose** and the free amino groups of amino acids in the keratin proteins of the stratum corneum.^{[2][4]} The primary amino acids involved are lysine and arginine.^[7] This reaction leads to the formation of brown-colored polymers called melanoidins, which impart the temporary tan.^[4]

Signaling Pathway: Maillard Reaction of **Erythrulose** with Skin Keratin



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Figure 4: Simplified pathway of the Maillard reaction between **erythrulose** and skin proteins.

Safety and Stability

Erythrulose is generally considered safe for cosmetic use, with low potential for skin irritation or sensitization.[3] Stability testing of cosmetic formulations containing **erythrulose** is crucial to ensure product quality and efficacy over its shelf life. Key parameters to monitor include color, odor, pH, viscosity, and the concentration of the active ingredient.[4] Formulations should be maintained at a slightly acidic pH (ideally between 3 and 4) to ensure the stability of **erythrulose**.[4]

Experimental Protocol: Cosmetic Stability Testing

A general protocol for assessing the stability of a cosmetic formulation containing **erythrulose** involves:

- Sample Preparation: Prepare samples of the final formulation in its intended packaging.
- Storage Conditions: Store samples under various conditions to simulate real-world scenarios:
 - Accelerated Stability: $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $75\% \text{ RH} \pm 5\% \text{ RH}$ for 3-6 months.
 - Real-Time Stability: $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $60\% \text{ RH} \pm 5\% \text{ RH}$ for the intended shelf life (e.g., 24-36 months).
 - Freeze-Thaw Cycles: Typically 3-5 cycles of freezing at -10°C to -20°C for 24 hours followed by thawing at room temperature for 24 hours.
- Evaluation at Time Points: At specified time intervals (e.g., 0, 1, 2, 3, 6, 12, 24 months), evaluate the samples for:
 - Physical Properties: Appearance, color, odor, viscosity, and phase separation.
 - Chemical Properties: pH and **erythrulose** concentration (using a validated HPLC method).
 - Microbiological Purity: Testing for microbial contamination.

Conclusion

Erythrulose presents a valuable alternative and adjunct to DHA in self-tanning formulations, offering a distinct tanning profile. A thorough understanding of its chemical structure, physicochemical properties, and reaction mechanisms is essential for the development of stable, effective, and safe cosmetic products. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this promising ingredient.

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